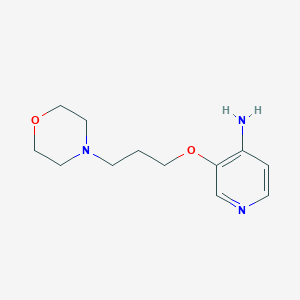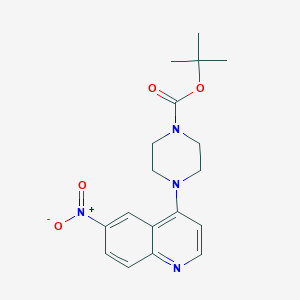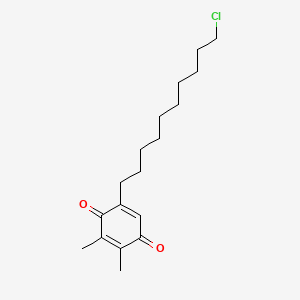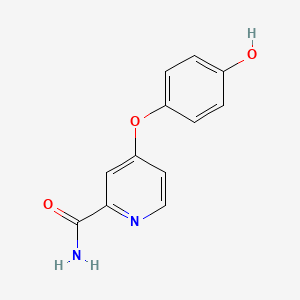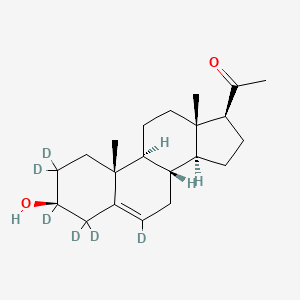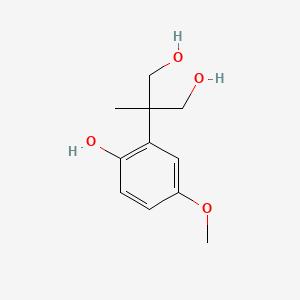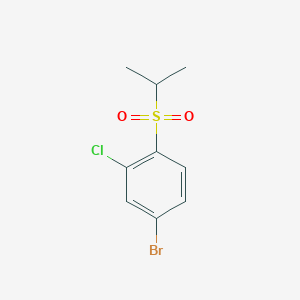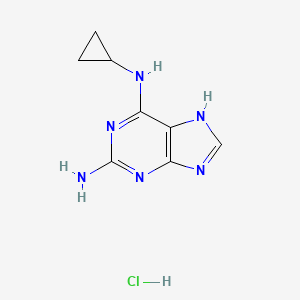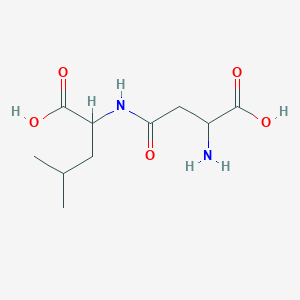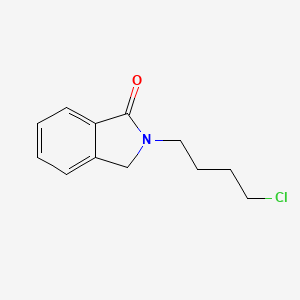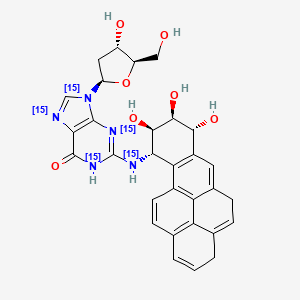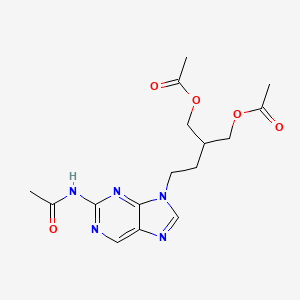
N-Acetyl famciclovir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl Famciclovir: is a chemical compound with the molecular formula C16H21N5O5 and a molecular weight of 363.37 . It is a derivative of famciclovir, an antiviral medication used to treat herpes virus infections. Famciclovir itself is a prodrug of penciclovir, which means it is converted into penciclovir in the body to exert its antiviral effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Acetyl Famciclovir can be synthesized through a series of chemical reactions starting from famciclovir . The process involves acetylation, where an acetyl group is introduced to the famciclovir molecule. This reaction typically requires an acetylating agent such as acetic anhydride and a catalyst like pyridine under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out in large reactors with precise control over reaction parameters to ensure high yield and purity. The process involves the following steps:
Preparation of Reactants: Famciclovir and acetic anhydride are prepared in the required quantities.
Reaction: The reactants are mixed in the presence of a catalyst, and the reaction is allowed to proceed under controlled conditions.
Purification: The product is purified through crystallization or other suitable methods to remove impurities.
Quality Control: The final product is tested for purity, potency, and other quality parameters before packaging and distribution.
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl Famciclovir undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Applications De Recherche Scientifique
N-Acetyl Famciclovir has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and chemical research to study reaction mechanisms and develop new synthetic methods.
Biology: The compound is used in biological studies to understand viral replication and the effects of antiviral agents on viruses.
Medicine: this compound is used in medical research to develop new antiviral drugs and treatments for herpes virus infections.
Industry: It is used in the pharmaceutical industry for the production of antiviral medications and as a precursor for other chemical compounds.
Mécanisme D'action
N-Acetyl Famciclovir exerts its antiviral effects through the following mechanism:
Conversion to Penciclovir: Once ingested, this compound is converted into penciclovir by the liver.
Inhibition of DNA Polymerase: Penciclovir inhibits viral DNA polymerase, an enzyme essential for viral DNA replication.
Termination of Viral Replication: By inhibiting DNA polymerase, penciclovir prevents the virus from replicating its genetic material, thereby stopping the spread of the infection.
Molecular Targets and Pathways:
Viral DNA Polymerase: The primary molecular target is the viral DNA polymerase.
Pathways: The compound interferes with the viral replication pathway, preventing the virus from multiplying.
Comparaison Avec Des Composés Similaires
N-Acetyl Famciclovir is compared with other similar compounds to highlight its uniqueness:
Famciclovir: The parent compound, famciclovir, is also used to treat herpes virus infections but has lower oral bioavailability compared to this compound.
Penciclovir: The active form of famciclovir, penciclovir, is used topically to treat herpes infections.
Acyclovir: Another antiviral medication used to treat herpes infections, acyclovir has a different chemical structure and mechanism of action.
These compounds share similarities in their use as antiviral agents but differ in their chemical structures, bioavailability, and specific applications.
Propriétés
Formule moléculaire |
C16H21N5O5 |
|---|---|
Poids moléculaire |
363.37 g/mol |
Nom IUPAC |
[4-(2-acetamidopurin-9-yl)-2-(acetyloxymethyl)butyl] acetate |
InChI |
InChI=1S/C16H21N5O5/c1-10(22)19-16-17-6-14-15(20-16)21(9-18-14)5-4-13(7-25-11(2)23)8-26-12(3)24/h6,9,13H,4-5,7-8H2,1-3H3,(H,17,19,20,22) |
Clé InChI |
YVPKBRSEPCIJTF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC=C2C(=N1)N(C=N2)CCC(COC(=O)C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


